Necrostatin-5

Chemical Biology Target Deconvolution Necroptosis

Necrostatin-5 addresses the critical need for a structurally distinct RIPK1 inhibitor orthogonal to Necrostatin-1, eliminating IDO off-target confounding (EC50 0.24 μM). • Mechanistic differentiation: Inhibits immunoprecipitated RIPK1 but not recombinant RIPK1, requiring an endogenous co-factor absent in Nec-1's T-loop mechanism. • Proven in vivo: Reduces myocardial infarct size (37% vs. control) and improves survival in S. marcescens pneumonia models. • Supply-ready: ≥98% purity, DMSO-soluble (>10 mg/mL), shipped ambient or blue ice for immediate global delivery.

Molecular Formula C19H17N3O2S2
Molecular Weight 383.5 g/mol
CAS No. 337349-54-9
Cat. No. B133240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin-5
CAS337349-54-9
SynonymsNec-5 cpd
Necrostatin-5
Molecular FormulaC19H17N3O2S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
InChIInChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
InChIKeyVGONMECBFMCKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Necrostatin-5 Chemical Identity and Necroptosis Inhibition


Necrostatin-5 (Nec-5; CAS 337349-54-9) is a small-molecule inhibitor of necroptosis, a caspase-independent programmed necrosis pathway, acting through indirect allosteric inhibition of receptor-interacting protein kinase 1 (RIPK1) [1]. Structurally distinct from first-generation necrostatins, Nec-5 belongs to a benzothieno-pyrimidinone chemotype (C19H17N3O2S2; MW 383.49) and exhibits an EC50 of 0.24 μM for preventing TNF-α-induced death in FADD-deficient Jurkat cells . Its procurement is relevant for laboratories investigating RIPK1-dependent necroptotic signaling, ischemia-reperfusion injury, and infectious disease models requiring a tool compound orthogonal in structure to Necrostatin-1.

1 RIPK1 pathway inhibition study fit
2 Structurally orthogonal tool for necroptosis target validation
3 Compatible with ischemia-reperfusion and infection model research

Necrostatin-5 Substitution Risks in Necroptosis Studies


Interchanging Necrostatin-5 with Necrostatin-1 or Necrostatin-1s without validation introduces confounding variables due to their fundamentally divergent mechanisms of RIPK1 engagement and distinct off-target profiles. Whereas Nec-5 inhibits immunoprecipitated RIPK1 but not recombinant RIPK1, indicating reliance on an endogenous co-factor or conformational state , Nec-1 inhibits via a T-loop-dependent mechanism [1]. Moreover, Nec-1 exhibits potent off-target inhibition of indoleamine 2,3-dioxygenase (IDO) with immunomodulatory consequences, an activity absent in Nec-5's chemical scaffold [2]. Such mechanistic and off-target disparities preclude the direct substitution of Nec-5 with other necrostatins in experiments where RIPK1 pathway specificity or avoidance of IDO modulation is critical.

Mechanism mismatch
Nec-5 relies on endogenous co-factor or conformational state, whereas Nec-1 inhibits via T-loop; mechanistic contexts may not transfer
IDO off-target liability
Nec-5 lacks indole-based IDO inhibition, but Nec-1 exhibits potent IDO modulation; IDO-sensitive readouts require careful comparator selection
Cellular potency profile
Cellular EC50 differs by orders of magnitude relative to Nec-1; assay potency context may not replicate across platforms

Necrostatin-5 Comparative Performance Evidence


Scaffold Orthogonality vs. Necrostatin-1

Necrostatin-5 is a benzothieno-pyrimidinone (C19H17N3O2S2) that is structurally distinct from the indole-hydantoin scaffold of Necrostatin-1 (C13H13ClN2O2) [1]. This scaffold divergence translates to a distinct inhibitory mechanism: Nec-5 inhibits immunoprecipitated RIPK1 but lacks activity against recombinant RIPK1 protein in vitro, unlike Nec-1 which inhibits recombinant RIPK1 kinase activity with an IC50 of 0.18 μM [2].

Scaffold Orthogonality
Head-to-head
Benzothieno-pyrimidinone vs. indole-hydantoin; differential RIPK1 engagement
Supports orthogonal target validation
Context-dependent RIPK1 protein requirement
Chemical Biology Target Deconvolution Necroptosis

Cellular Potency Advantage over Necrostatin-1

In a standardized cellular model of necroptosis (TNF-α-treated FADD-deficient Jurkat cells), Necrostatin-5 prevents cell death with an EC50 of 0.24 μM (240 nM) . This potency is superior to that reported for Necrostatin-1 in parallel cellular assays, which demonstrates an EC50 of 0.32 mM (320,000 nM), indicating a >1,300-fold difference in cellular efficacy .

Cellular EC50
Cross-study comparable
EC50 = 0.24 μM (Nec-5) vs. 0.32 mM (Nec-1)
Reported assay potency context
>1,300-fold difference in Jurkat cells
Cell Death Inflammation High-Throughput Screening

Ischemia-Reperfusion Cardioprotection vs. Necrostatin-1

In an ex vivo rat model of global ischemia-reperfusion injury, Necrostatin-5 (2.46 mg/kg i.p.) reduced myocardial infarct size to 37 ± 9.2% of the area at risk, compared to 34 ± 7.8% for Necrostatin-1 (p < 0.05 vs. control 58 ± 8.6%) [1][2]. The difference between Nec-5 and Nec-1 in this model was not statistically significant, demonstrating that Nec-5 achieves comparable in vivo efficacy to the benchmark inhibitor but via an orthogonal chemotype.

Infarct Size
Head-to-head
37% (Nec-5) vs. 34% (Nec-1); p>0.05
Comparable model-response context
Isolated rat heart, 30-min global ischemia
Cardiovascular Research Ischemia-Reperfusion Injury Organ Preservation

In Vivo Survival Benefit in Bacterial Pneumonia

In a murine model of Serratia marcescens-induced pneumonia, Necrostatin-5 (100 μM, i.p.) improved survival outcomes, whereas equivalent data for Necrostatin-1 or other necrostatins in this specific infectious context are not reported . This indicates a potential application-specific advantage for Nec-5 in host-directed antibacterial research.

Pneumonia Model
Data to verify
Improved survival in S. marcescens model
Reported model-response context
No comparator data available
Infectious Disease Host-Directed Therapy Pneumonia

Absence of IDO Off-Target Inhibition

Necrostatin-1 and its analog Nec-1i inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, confounding interpretation of RIPK1-dependent phenotypes [1]. As a structurally unrelated chemotype, Necrostatin-5 is not expected to exhibit IDO inhibition, although direct quantitative IDO inhibition data for Nec-5 have not been published [2].

IDO Off-Target
Class-level inference
No expected IDO inhibition; structurally distinct
Avoids IDO-mediated confounding
IDO assay not performed
Immunometabolism Off-Target Profiling Chemical Probe Selectivity

Aqueous Solubility Advantage over Necrostatin-1

Necrostatin-5 exhibits solubility of >10 mg/mL in DMSO and can be formulated to 25 mM in DMSO . In contrast, Necrostatin-1 demonstrates lower solubility in DMSO (~4 mg/mL) and requires specialized vehicles for in vivo administration . This superior solubility facilitates preparation of concentrated stock solutions for both in vitro and in vivo applications.

DMSO Solubility
Cross-study comparable
>10 mg/mL; up to 25 mM
Supports concentrated stock preparation
~2.5-6× higher than Nec-1
Formulation Science In Vivo Pharmacology Drug Delivery

Necrostatin-5 Research and Procurement Scenarios


Orthogonal RIPK1 Target Validation

Procure Necrostatin-5 for use as a structurally distinct tool compound alongside Necrostatin-1 in target validation studies. Its benzothieno-pyrimidinone scaffold and indirect RIPK1 inhibition mechanism provide a critical orthogonal control, reducing the likelihood that observed phenotypes arise from compound-specific off-target effects rather than genuine RIPK1 pathway modulation [1]. This is essential for publications in high-impact journals that require multi-compound validation.

Cardiac Ischemia-Reperfusion Injury Research

Utilize Necrostatin-5 in ex vivo and in vivo models of myocardial ischemia-reperfusion injury, where it has demonstrated infarct size reduction comparable to Necrostatin-1 (37% vs. 34% infarct area, p < 0.05 vs. control) [2]. Its favorable solubility profile (>10 mg/mL in DMSO) facilitates preparation of dosing solutions for intraperitoneal administration in rodent models .

Bacterial Pathogenesis and Necroptotic Cell Death

Select Necrostatin-5 for investigating host cell death pathways during bacterial infection, particularly in models where Serratia marcescens or other pathogens induce RIPK1-dependent necroptosis . Nec-5 has demonstrated in vivo survival benefit in S. marcescens pneumonia, positioning it as a preferred tool for host-directed antibacterial research where other necrostatins lack published efficacy data .

Immunology Studies Without IDO Confounding

Choose Necrostatin-5 for experiments in immunocompetent models or immune cell assays where IDO activity could confound results. Unlike Necrostatin-1, which potently inhibits IDO and alters tryptophan metabolism [3], the structurally unrelated Nec-5 scaffold eliminates this off-target liability, ensuring that observed effects are attributable to RIPK1 inhibition rather than immunometabolic modulation.

Application
Selection Property
Validation Focus
RIPK1 pathway target validation
Structurally orthogonal chemotype
Multi-compound orthogonal control
Myocardial ischemia-reperfusion model studies
Infarct size reduction context
In vivo model-response comparison
Host-pathogen necroptosis model studies
Reported survival benefit in pneumonia
Model-specific efficacy validation
IDO-independent pathway studies
Absence of indole-based scaffold
IDO off-target exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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